N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to the phenyl ring and two bromine atoms attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea typically involves the reaction of 3-acetylaniline with 2,4-dibromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide, ammonia, and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Phenyl derivatives with reduced bromine content.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea is used as a building block in organic synthesis
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea involves its interaction with specific molecular targets. The acetyl group and bromine atoms play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-N’-(2,4-dichlorophenyl)urea
- N-(3-acetylphenyl)-N’-(2,4-difluorophenyl)urea
- N-(3-acetylphenyl)-N’-(2,4-dimethylphenyl)urea
Uniqueness
N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. This makes it different from similar compounds with other halogen or alkyl substitutions.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2,4-dibromophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBYNIWJSJPMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.